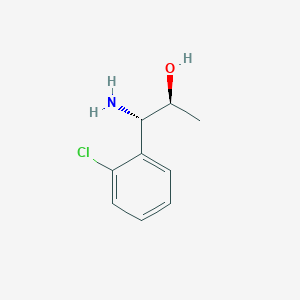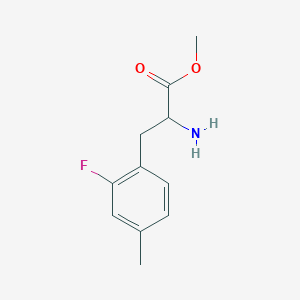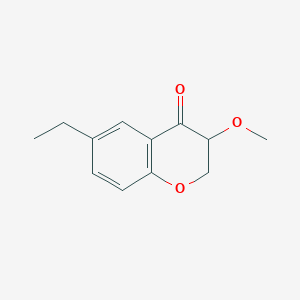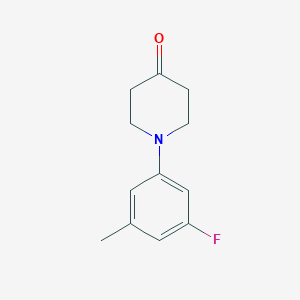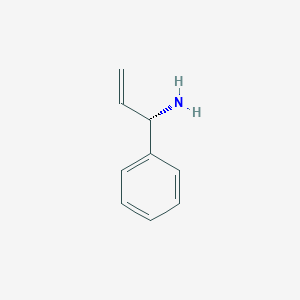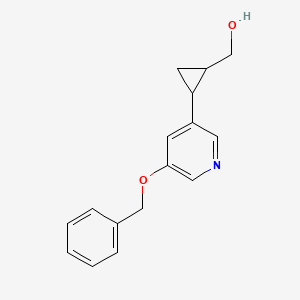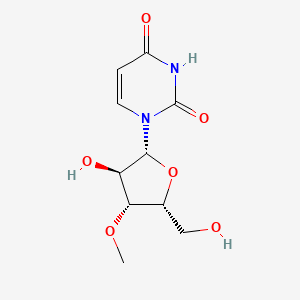![molecular formula C13H13ClN4O B13043985 (R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural framework, which includes a pyrimidine ring substituted with a chlorine and methyl group, and a dihydropyrrolo[1,2-A]pyrazinone core. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate amines and carbonyl compounds under controlled conditions.
Chlorination and Methylation: The pyrimidine ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.
Construction of the Dihydropyrrolo[1,2-A]pyrazinone Core: This involves cyclization reactions where the pyrimidine derivative is reacted with suitable precursors to form the dihydropyrrolo[1,2-A]pyrazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dihydropyrrolo[1,2-A]pyrazinone core.
Cyclization Reactions: Further cyclization reactions can modify the core structure, leading to the formation of new ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.
Aplicaciones Científicas De Investigación
®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used as a tool to study various biological pathways and molecular targets.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of ®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular pathways. For instance, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Dasatinib: A dual Src/Abl kinase inhibitor with a similar pyrimidine core.
Imatinib: Another kinase inhibitor with structural similarities.
Bosutinib: Shares the pyrimidine ring and is used in cancer therapy.
Uniqueness
®-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one is unique due to its specific ®-configuration and the presence of the dihydropyrrolo[1,2-A]pyrazinone core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H13ClN4O |
|---|---|
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
(3R)-7-(2-chloro-5-methylpyrimidin-4-yl)-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C13H13ClN4O/c1-7-4-15-13(14)17-11(7)9-3-10-12(19)16-8(2)5-18(10)6-9/h3-4,6,8H,5H2,1-2H3,(H,16,19)/t8-/m1/s1 |
Clave InChI |
LPRSUFCYVJQIFQ-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1CN2C=C(C=C2C(=O)N1)C3=NC(=NC=C3C)Cl |
SMILES canónico |
CC1CN2C=C(C=C2C(=O)N1)C3=NC(=NC=C3C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


